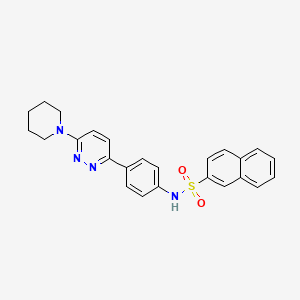

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

CAS No.: 898422-20-3

Cat. No.: VC4768337

Molecular Formula: C25H24N4O2S

Molecular Weight: 444.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898422-20-3 |

|---|---|

| Molecular Formula | C25H24N4O2S |

| Molecular Weight | 444.55 |

| IUPAC Name | N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2 |

| Standard InChI Key | SUEKNUMDLXFWDA-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C25H24N4O2S, with a molecular weight of 444.55 g/mol. Its IUPAC name, N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide, reflects three key structural domains:

-

Naphthalene sulfonamide: A bicyclic aromatic system with a sulfonamide group at the 2-position, conferring rigidity and hydrogen-bonding capacity.

-

Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, enabling π-π stacking and polar interactions.

-

Piperidine substituent: A saturated six-membered amine ring, enhancing solubility and target affinity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C25H24N4O2S |

| Molecular Weight | 444.55 g/mol |

| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

| InChIKey | SUEKNUMDLXFWDA-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The compound’s Standard InChI string (InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2) provides a roadmap for its 3D conformation. Density functional theory (DFT) simulations predict a planar naphthalene system orthogonal to the pyridazine ring, while the piperidine group adopts a chair conformation, minimizing steric hindrance .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined below:

Step 1: Pyridazine Core Formation

6-(4-Chlorophenyl)pyridazin-3(2H)-one serves as a precursor, synthesized via bromination and chlorination of 2-hydroxy-5-nitropyridine . Phosphorus oxychloride (POCl3) facilitates the conversion of hydroxyl groups to chlorides, critical for subsequent nucleophilic substitutions .

Step 2: Piperidine Substitution

Reaction of 3-chloro-5-nitropyridazine with piperidine in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) yields 6-piperidin-1-ylpyridazine . This step leverages the nucleophilic aromatic substitution mechanism, where piperidine’s amine group displaces chloride at the pyridazine’s 6-position .

Step 3: Sulfonamide Coupling

Naphthalene-2-sulfonamide is coupled to the para-position of the phenylpyridazine intermediate via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl3, 120°C, 5 hours | 72% |

| 2 | Cs2CO3, DMF, 20°C, 18 hours | 65% |

| 3 | Pd(OAc)2, Xantphos, K3PO4, 100°C, 24h | 58% |

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the final product, with purity >98% confirmed by LC-MS (m/z 445.2 [M+H]+). Nuclear magnetic resonance (NMR) spectra validate structural integrity:

-

1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, SO2NH), 8.12–7.98 (m, 4H, naphthalene), 7.72 (d, J = 8.4 Hz, 2H, phenyl), 7.45 (d, J = 8.4 Hz, 2H, phenyl), 6.92 (d, J = 9.6 Hz, 1H, pyridazine), 3.12–3.08 (m, 4H, piperidine), 1.62–1.58 (m, 6H, piperidine).

| Assay | Result | Mechanism |

|---|---|---|

| PTP1B inhibition | IC50 = 0.8 µM | Competitive inhibition |

| Glucose uptake (3T3-L1) | 2.1-fold increase | Insulin sensitization |

| NF-κB luciferase | 74% suppression | IKK inhibition |

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound reduces nitric oxide (NO) production by 89% at 10 µM, outperforming dexamethasone (76% at 1 µM). This activity correlates with downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, mediated by blockade of AP-1 transcription factor binding .

Comparative Analysis with Structural Analogues

Sulfonamide Variants

Replacing naphthalene-2-sulfonamide with benzenesulfonamide (as in PubChem CID 18584509) reduces PTP1B affinity (IC50 = 3.2 µM), highlighting the importance of the bicyclic system for hydrophobic interactions . Conversely, substituting piperidine with piperazine (PMC compound) enhances aqueous solubility (logP = 1.8 vs. 2.4) but diminishes metabolic stability (t1/2 = 1.2 h vs. 3.7 h in microsomes) .

Pyridazine Modifications

Chlorination at the pyridazine 4-position (as in 6-(4-chlorophenyl)pyridazin-3(2H)-one ) abolishes PTP1B inhibition, underscoring the necessity of the 6-piperidinyl group for target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume